Dextrorphan-d3 Beta-D-O-Glucuronide is sourced from the metabolism of dextrorphan, which is derived from dextromethorphan. The compound falls under the categories of drug derivatives and metabolites, specifically labeled for stable isotope analysis. Its Chemical Abstracts Service (CAS) number is 524713-58-4, and it has a molecular formula of C23H31NO7 with a molecular weight of approximately 436.51 g/mol .
The synthesis of Dextrorphan-d3 Beta-D-O-Glucuronide typically involves several key steps:
Dextrorphan-d3 Beta-D-O-Glucuronide undergoes various chemical reactions that are crucial for its metabolic pathways:
These reactions are essential for understanding the pharmacokinetics and dynamics of dextrorphan in therapeutic contexts .
The mechanism of action for Dextrorphan-d3 Beta-D-O-Glucuronide primarily involves its role as a metabolite of dextrorphan. Upon administration, dextrorphan acts on the central nervous system by modulating NMDA receptors and opioid receptors, contributing to its analgesic and antitussive effects. The formation of the glucuronide derivative facilitates its elimination from the body while potentially influencing its pharmacological activity through enterohepatic recirculation .
Dextrorphan-d3 Beta-D-O-Glucuronide exhibits several notable physical and chemical properties:
These properties are critical for its characterization in laboratory settings.
Dextrorphan-d3 Beta-D-O-Glucuronide has several applications in scientific research:
This compound's unique properties make it an invaluable tool in both clinical research and pharmaceutical development.
The synthesis of Dextrorphan-d3 β-D-O-glucuronide employs UGT-catalyzed conjugation of deuterated aglycone with activated glucuronic acid. This process leverages recombinant human UDP-glucuronosyltransferases (particularly UGT2B7 and UGT1A3) to facilitate stereospecific glycosidic bond formation between dextrorphan-d3 and the glucuronosyl donor (UDP-α-D-glucuronic acid). The deuterated precursor, dextrorphan-d3, features trideteriomethyl substitution at the morphinan nitrogen (CAS: 524713-57-3), preserving the molecular scaffold while introducing isotopic labeling [1] [6].
A breakthrough in detection and purification involves chemical isotope labeling with DMED probes (N,N-dimethyl ethylenediamine-d0/d6). This strategy exploits the characteristic mass difference (Δm/z 6.037 Da) between light- and heavy-labeled glucuronide conjugates, enabling precise identification through diagnostic MS/MS fragment ions at m/z 247.1294/253.1665 and 229.1188/235.1559. This dual-filtering approach significantly enhances detection sensitivity, achieving a 3-55 fold decrease in limits of detection compared to underivatized analytes [2].
Table 1: Key Parameters for Chemoenzymatic Synthesis of Dextrorphan-d3 Glucuronide
Parameter | Value | Significance |
---|---|---|
Optimal UGT Isoform | UGT2B7 | Highest catalytic activity for morphinan substrates |
Diagnostic Ions (DMED-d6) | m/z 253.1665, 235.1559 | Confirms glucuronide structure in MS/MS |
Detection Limit Improvement | 3-55 fold vs. non-derivatized | Enables trace metabolite quantification |
Deuteration Site Stability | N-CH₃ → N-CD₃ | Maintains molecular geometry |
Conjugation Efficiency | >95% (HPLC purity) | Minimizes aglycone contamination |
The enzymatic approach ensures regioselective β-glycosidic linkage formation, critical for generating biologically relevant conjugates. This specificity is unattainable via conventional chemical glucuronidation methods, which often yield stereoisomeric mixtures [3] [8].
Strategic deuteration focuses on the N-methyl position of dextrorphan, where replacing -CH₃ with -CD₃ capitalizes on the deuterium kinetic isotope effect (DKIE). The carbon-deuterium bond exhibits 6-10 fold greater kinetic stability than its carbon-hydrogen counterpart due to lower zero-point vibrational energy. This substitution significantly impedes oxidative N-demethylation by cytochrome P450 enzymes (notably CYP3A4), thereby redirecting metabolism toward O-glucuronidation pathways [4] [7].
Deuterium incorporation is achieved through reductive deuteration of precursor alkaloids using deuterium gas (D₂) under catalytic conditions (Pd/C or PtO₂). Critical parameters for optimization include:
Table 2: Metabolic Consequences of N-CD₃ Deuteration in Morphinan Scaffolds
Metabolic Parameter | Non-deuterated | Deuterated (d3) | Change |
---|---|---|---|
CYP3A4-mediated N-demethylation | Primary pathway | Reduced by ~70% | Major pathway shift |
O-Glucuronidation flux | Secondary pathway | Dominant elimination route | Increased 3.8x |
Bioavailability (parent) | 1-2% (CYP2D6 EMs) | Increased 2.5-3x | Reduced first-pass loss |
Plasma half-life (t₁/₂) | 2-4 hours | 5-8 hours | Prolonged exposure |
The metabolic diversion enhances formation of dextrorphan-d3 β-D-O-glucuronide (MW: 436.51 g/mol; CAS: 524713-58-4), which exhibits altered distribution kinetics due to transporter-mediated hepatobiliary recycling. This conjugate's structural integrity is confirmed by characteristic ¹³C-NMR shifts at δ 103.2 ppm (anomeric carbon) and δ 173.5 ppm (carbonyl carbon) [6] [8] [9].
Chemical glucuronidation employs Schotten-Baumann conditions with methyl-1-bromo-1-deoxy-α-D-glucuronate under alkaline conditions, followed by deprotection. This method suffers from three key limitations:
In contrast, enzymatic glucuronidation using human liver microsomes or recombinant UGTs achieves superior performance:
Table 3: Hydrolysis Efficiency of Dextrorphan Glucuronides by Deconjugation Methods
Deconjugation Method | Efficiency (NT-glucuronide) | Efficiency (DES-glucuronide) | Time |
---|---|---|---|
Enzymatic (β-glucuronidase, 37°C) | 98.3% | 94.7% | Overnight |
Enzymatic (β-glucuronidase, 55°C) | 95.1% | 90.2% | 2 hours |
Acidic methanolysis (0.1M HCl) | 89.5% | 85.3% | 30 min, 80°C |
Acidic methanolysis (TMCS) | 98.1% | 92.6% | 30 min, 80°C |
Notably, β-glucuronidase hydrolysis efficiency for deuterated conjugates matches non-deuterated analogs (94-98% vs. 95-99%), confirming enzymatic processing is unaffected by deuterium substitution. This validates deuterated glucuronides as biochemically equivalent surrogates for metabolic studies. However, chemical hydrolysis via acidic methanolysis shows inconsistent recovery (85-98%) and generates artifacts like methyl ester derivatives, complicating analytical quantification [5] [9].
The enzymatic advantage extends to scalability for isotope-labeled standards. Preparative-scale biosynthesis using immobilized UGT2B7 yields >200 mg/L of dextrorphan-d3 β-D-O-glucuronide at >95% HPLC purity, enabling use as quantitative internal standards in LC-MS/MS assays. This efficiency is unattainable via Koenigs-Knorr chemical synthesis, which requires complex protecting group manipulations [3] [6].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7